1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole
Description
1-{[(2-Furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a carbazole derivative featuring a tetrahydrocarbazole core modified with a (2-furylcarbonyl)oxy imino substituent. The carbazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and receptor-modulating activities .
Properties
IUPAC Name |
[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(15-9-4-10-21-15)22-19-14-8-3-6-12-11-5-1-2-7-13(11)18-16(12)14/h1-2,4-5,7,9-10,18H,3,6,8H2/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXIMPXOMKIZHQ-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOC(=O)C3=CC=CO3)C1)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OC(=O)C3=CC=CO3)/C1)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole typically involves multiple steps. One common method includes the reaction of 2,3,4,9-tetrahydro-1H-carbazole with 2-furylcarbonyl chloride in the presence of a base to form the intermediate 2-furylcarbonyl derivative. This intermediate is then treated with hydroxylamine to form the oxime linkage, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole core or the furyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl ketones, while reduction can produce amines.
Scientific Research Applications
1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the carbazole core can intercalate with DNA, affecting its function. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The tetrahydrocarbazole core is shared among several derivatives, but substituents critically influence their properties:
Key Observations :
- The furyl group in the target compound offers distinct electronic and steric properties compared to cyclohexyl () or aryl substituents ().
- Nitro/halogen substituents (e.g., J-3, J-4) correlate with anticancer activity, suggesting the target compound’s furyl group may require functionalization (e.g., sulfonation) to optimize bioactivity .
Spectroscopic and Physicochemical Properties
IR and NMR Data :
- Target Compound : Expected C=N stretch near 1640 cm⁻¹ (similar to ’s 1640 cm⁻¹ for C=N in pyrazolyl derivatives) and furyl C=O at ~1700 cm⁻¹.
- 1-([(Cyclohexylcarbonyl)oxy]imino) analog: Cyclohexyl C=O stretch at 1720 cm⁻¹; NMR signals for cyclohexyl protons at δ 1.2–2.0 ppm .
- J-3 (): IR peaks at 730 cm⁻¹ (C-Cl) and 1550 cm⁻¹ (C-NO₂); NMR aromatic protons at δ 7.4–8.0 ppm .
Solubility and Stability :
Critical Comparison :
- The target compound’s furyl group may mimic indole’s aromaticity in herbicidal compounds () but lacks the nitro/halogen substituents critical for anticancer activity in J-3/J-4 .
- CRTH2 antagonists with alkoxy groups () suggest that substituting the furylcarbonyloxy imino group with -NR7R8 could enhance receptor binding.
Key Challenges :
- Introducing the furylcarbonyloxy imino group may require protecting the carbazole NH during acylation to avoid side reactions.
Biological Activity
The compound 1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the tetrahydrocarbazole class, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a tetrahydrocarbazole core modified with a furylcarbonyl group and an imino linkage.
Antiviral Properties
Research has indicated that tetrahydrocarbazole derivatives exhibit significant antiviral activity. A notable study demonstrated that compounds within this class, including this compound, act as non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The optimized derivatives showed an IC50 value of approximately 550 nM , indicating their potential as therapeutic agents against HCV .
Anticancer Activity
Mechanism of Action : The biological activity of this compound extends to anticancer properties. Tetrahydrocarbazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study : In a comparative study involving different carbazole derivatives, it was found that certain modifications enhanced cytotoxicity against various cancer cell lines. The presence of the furylcarbonyl moiety was particularly noted to increase the selectivity towards cancerous cells while sparing normal cells .
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of specific enzymes. Research suggests that the compound may inhibit enzymes involved in metabolic pathways relevant to cancer and viral replication. For instance, it has been noted to downregulate the expression of key activators in bacterial secretion systems, which could have implications for treating infections caused by resistant strains .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole, and what key intermediates are involved?
- Methodology : The compound can be synthesized via mixed aldol condensation followed by cyclization. For example, analogous carbazole derivatives are synthesized by reacting 1-oxo-tetrahydrocarbazole with carbonyl-containing substrates (e.g., aldehydes or ketones) under basic conditions. Williamson ether synthesis and N-alkylation are also viable for introducing substituents like the furylcarbonyl group .
- Key Steps :
- Aldol condensation to form the imino-oxime backbone.
- Cyclization using catalysts like HCl or H₂SO₄ in ethanol.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Methodology : Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm the tetrahydrocarbazole core and furylcarbonyl substitution (e.g., δ 7.5–8.0 ppm for furan protons) .
- IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) stretches .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks .
Q. What in vitro bioactivity assays are typically used for preliminary evaluation of this compound?
- Methodology : Screen against bacterial (e.g., E. coli, S. aureus) and fungal (C. albicans) strains using agar diffusion or microdilution assays. Minimum inhibitory concentration (MIC) values are calculated, with ampicillin and fluconazole as controls .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway and predict reaction bottlenecks?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. ICReDD’s approach integrates reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error iterations .
- Case Study : Adjusting the solvent from ethanol to acetonitrile may enhance cyclization efficiency by stabilizing intermediates .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural characterization?
- Methodology :
- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., conformational isomerism).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns.
- Statistical DOE : Design experiments to isolate variables (e.g., pH, concentration) affecting spectral reproducibility .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound’s pharmacological potential?
- Methodology :
- Analog Synthesis : Modify the furylcarbonyl or imino group and test bioactivity (e.g., replace furan with thiophene).
- Molecular Docking : Simulate binding to targets like fungal CYP51 or bacterial DNA gyrase using AutoDock Vina .
- Pharmacophore Modeling : Identify critical functional groups (e.g., imino-oxime’s chelation potential) using Schrödinger Suite .
Data Contradiction Analysis
Q. How to address inconsistencies in reaction yields across synthetic batches?
- Methodology :
- Factorial Design (DoE) : Test variables (catalyst loading, temperature) to identify critical factors .
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to detect side reactions (e.g., hydrolysis of the imino group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
